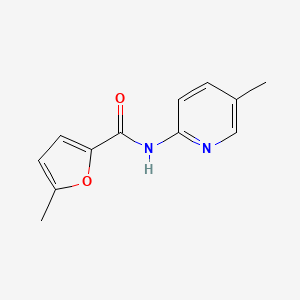
N-cyclohexyl-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(methylthio)benzamide, also known as CMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMDB belongs to the class of benzamide derivatives, and it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-(methylthio)benzamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(methylthio)benzamide exerts its biological activities by modulating various signaling pathways in the body. For example, N-cyclohexyl-2-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-cyclohexyl-2-(methylthio)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(methylthio)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. For example, N-cyclohexyl-2-(methylthio)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclohexyl-2-(methylthio)benzamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-(methylthio)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to have low toxicity, which makes it a relatively safe compound to work with in the laboratory. However, one of the limitations of N-cyclohexyl-2-(methylthio)benzamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(methylthio)benzamide. One area of interest is the development of new therapeutic agents based on the structure of N-cyclohexyl-2-(methylthio)benzamide. Another area of interest is the elucidation of the exact mechanism of action of N-cyclohexyl-2-(methylthio)benzamide, which could lead to the development of more targeted therapies. Finally, there is a need for further research on the safety and efficacy of N-cyclohexyl-2-(methylthio)benzamide in animal models and humans.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(methylthio)benzamide involves the reaction of 2-chloro-N-cyclohexylbenzamide with sodium methanethiolate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-80°C for 4-6 hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-cyclohexyl-2-(methylthio)benzamide.
Scientific Research Applications
N-cyclohexyl-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. N-cyclohexyl-2-(methylthio)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-cyclohexyl-2-(methylthio)benzamide has been shown to have antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
N-cyclohexyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNJMFZGDAIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)

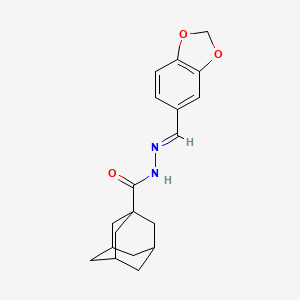
![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
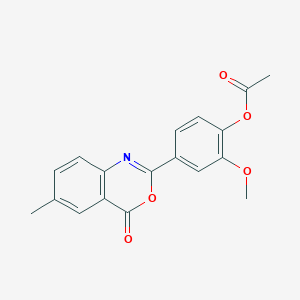
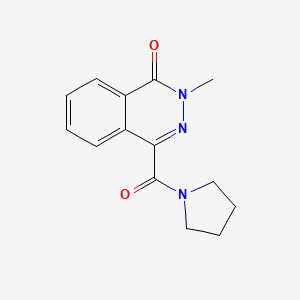
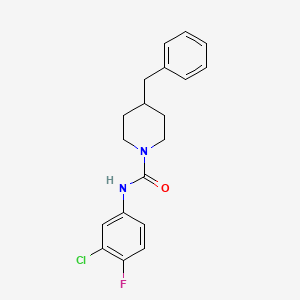
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)
![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
